molecular formula C20H22N2O2 B5350957 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol

1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol

Cat. No. B5350957
M. Wt: 322.4 g/mol
InChI Key: GTWQCCTXZOQICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol has been studied in the context of its interaction with the dopamine D3 receptor. It has been reported to act as a partial agonist of the receptor, meaning that it activates the receptor but not to the same extent as a full agonist. It has also been reported to have a high affinity for the receptor, meaning that it binds to the receptor with high specificity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine in the brain. In vivo studies have shown that this compound can improve motor function in animal models of Parkinson's disease. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol in laboratory experiments include its high affinity for the dopamine D3 receptor, its ability to activate the receptor to a moderate extent, and its potential use as a lead compound for the development of new drugs. The limitations of using this compound in laboratory experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to develop new drugs based on this compound as a lead compound. Additionally, this compound could be studied for its potential use in the treatment of other neurological disorders. Finally, more studies are needed to fully understand the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

The synthesis of 1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol has been reported in the literature using different methods. One of the methods involves the reaction of 5-methyl-2-(2-naphthyl)-1,3-oxazole-4-carbaldehyde with piperidine in the presence of a reducing agent. Another method involves the reaction of 5-methyl-2-(2-naphthyl)-1,3-oxazole-4-carbaldehyde with piperidine and a boron trifluoride diethyl etherate catalyst. Both methods have been reported to yield the desired compound with good yields.

Scientific Research Applications

1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol has been studied for its potential use in various fields of research. In the field of neuroscience, this compound has been studied for its potential use as a ligand for the dopamine D3 receptor. It has also been studied for its potential use as a treatment for Parkinson's disease. In the field of medicinal chemistry, this compound has been studied for its potential use as a lead compound for the development of new drugs.

properties

IUPAC Name

1-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-19(13-22-10-4-7-18(23)12-22)21-20(24-14)17-9-8-15-5-2-3-6-16(15)11-17/h2-3,5-6,8-9,11,18,23H,4,7,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWQCCTXZOQICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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